
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide, also known as CQ1, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. In
作用机制
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide inhibits the activity of a protein called IKKβ, which is involved in the regulation of inflammatory responses in the body. By inhibiting the activity of IKKβ, this compound can reduce inflammation and prevent the growth of cancer cells. This compound has also been shown to inhibit the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and prevent the activation of NF-κB, a transcription factor involved in the regulation of inflammatory responses. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound can disrupt bacterial cell membranes, leading to cell death.
实验室实验的优点和局限性
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for high-throughput screening assays. This compound has also been shown to exhibit low toxicity, making it a safe option for in vitro and in vivo experiments. However, this compound has some limitations, including its relatively low potency compared to other IKKβ inhibitors and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research involving N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide. One potential area of research is the development of more potent derivatives of this compound that can exhibit greater efficacy in inhibiting IKKβ and preventing inflammation and cancer growth. Another area of research is the investigation of the synergistic effects of this compound with other drugs or therapies, such as chemotherapy or immunotherapy. Additionally, the potential use of this compound in the treatment of bacterial infections warrants further investigation.
合成方法
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide can be synthesized through a multistep process involving the reaction of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with N-methylcyclohexanamine. The resulting intermediate is then subjected to various chemical reactions to yield the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for scientific research applications.
科学研究应用
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has been investigated for its potential use in the treatment of various diseases such as cancer, arthritis, and bacterial infections.
属性
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methylcyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-21(19(23)13-6-4-3-5-7-13)12-15-10-14-11-16(24-2)8-9-17(14)20-18(15)22/h8-11,13H,3-7,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBKRJHDMYNQGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

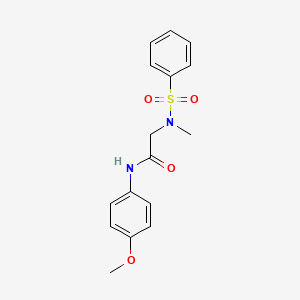
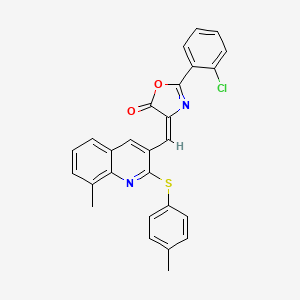
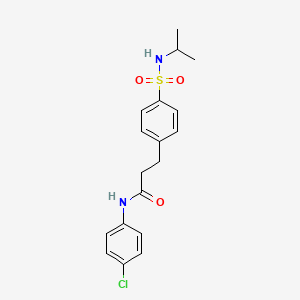
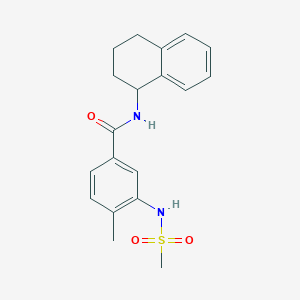
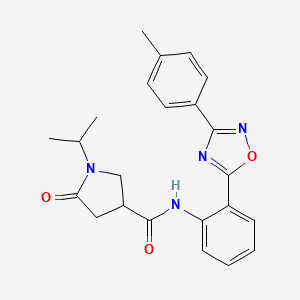
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7701975.png)
![2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7701978.png)
![methyl 2-[4-(benzylsulfamoyl)-2-methylphenoxy]acetate](/img/structure/B7701984.png)
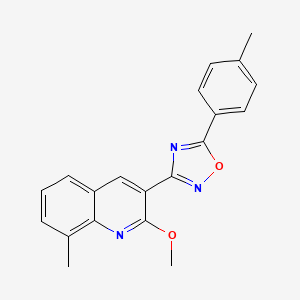
![N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7702024.png)


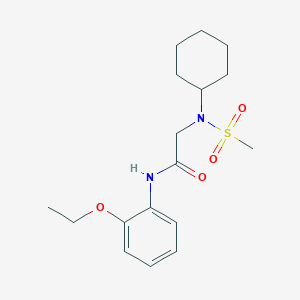
![2,7-dimethyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702048.png)